molecular formula C22H27NO7 B11312326 N-{[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetyl}norvaline

N-{[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetyl}norvaline

Cat. No.: B11312326
M. Wt: 417.5 g/mol
InChI Key: LOEUZMNUORITAJ-UHFFFAOYSA-N
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Description

N-{[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetyl}norvaline is a complex organic compound with a unique structure that combines elements of pyranochromene and norvaline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetyl}norvaline typically involves multiple steps. The starting material is often a pyranochromene derivative, which undergoes a series of reactions to introduce the norvaline moiety. Key steps in the synthesis may include:

    Formation of the Pyranochromene Core: This involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Norvaline Group: This step may involve the use of protecting groups to ensure selective reactions. The norvaline moiety is introduced through acylation or amidation reactions.

    Final Deprotection and Purification: The final compound is obtained by removing any protecting groups and purifying the product using techniques such as chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and scalable purification methods.

Chemical Reactions Analysis

Types of Reactions

N-{[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetyl}norvaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions vary depending on the specific groups being replaced, but may include the use of strong acids or bases, and solvents such as dichloromethane (DCM) or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

N-{[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetyl}norvaline has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: It may be used in studies of enzyme interactions and protein modifications, particularly those involving acylation or amidation reactions.

    Medicine: The compound’s potential biological activity makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

    Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-{[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetyl}norvaline exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its acyl and pyranochromene moieties. These interactions may involve the formation of covalent bonds or non-covalent interactions, leading to changes in the activity or function of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetyl}norvaline is unique due to its specific combination of pyranochromene and norvaline. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C22H27NO7

Molecular Weight

417.5 g/mol

IUPAC Name

2-[[2-[(4,8,8-trimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-5-yl)oxy]acetyl]amino]pentanoic acid

InChI

InChI=1S/C22H27NO7/c1-5-6-14(21(26)27)23-17(24)11-28-16-10-15-13(7-8-22(3,4)30-15)20-19(16)12(2)9-18(25)29-20/h9-10,14H,5-8,11H2,1-4H3,(H,23,24)(H,26,27)

InChI Key

LOEUZMNUORITAJ-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)O)NC(=O)COC1=C2C(=CC(=O)OC2=C3CCC(OC3=C1)(C)C)C

Origin of Product

United States

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